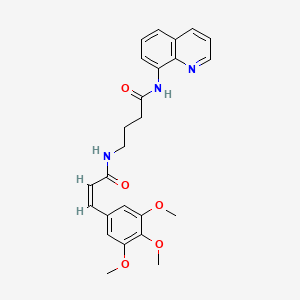

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide

Description

Properties

IUPAC Name |

N-quinolin-8-yl-4-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-31-20-15-17(16-21(32-2)25(20)33-3)11-12-22(29)26-13-6-10-23(30)28-19-9-4-7-18-8-5-14-27-24(18)19/h4-5,7-9,11-12,14-16H,6,10,13H2,1-3H3,(H,26,29)(H,28,30)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMJLDAJMMTBTK-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline derivative, followed by the introduction of the butanamide chain and the acrylamido group. The final step involves the addition of the trimethoxyphenyl group under specific reaction conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its ability to interact with various biological targets.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the acrylamido group can form covalent bonds with nucleophilic sites on proteins. This dual interaction can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several acrylamido-quinoline derivatives described in the literature. Key comparisons include:

Key Observations :

- Quinoline vs.

- Substituent Impact : The bromo and sulfonamido groups in compounds 6o and 8n enhance electrophilic reactivity, whereas the target’s trimethoxyphenyl group may improve lipophilicity and membrane permeability .

Yield and Purity :

- Yields for analogues range from 53% (6m) to unquantified but chromatographically purified products (8n) .

- The target compound’s yield is unspecified in the evidence, but similar hybrids in required 18–20 hours of reflux and chromatography for purification.

Patent and Therapeutic Relevance

- Novelty of Target Compound: While structurally distinct from patented benzothiazole derivatives (), the combination of quinoline, acrylamide, and trimethoxyphenyl groups may represent a novel chemotype with unexplored kinase or tubulin targets .

Biological Activity

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in cancer therapy. The structure combines a quinoline scaffold with a 3,4,5-trimethoxyphenyl group, which is known for its pharmacological properties. This article summarizes the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Quinoline Core : The quinoline moiety is synthesized through cyclization reactions involving appropriate precursors.

- Acrylamide Formation : The coupling of the quinoline derivative with an acrylamide derivative containing the 3,4,5-trimethoxyphenyl group is achieved via amide bond formation.

- Purification : The final compound is purified using chromatography techniques to ensure high purity for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound was tested against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and others.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | % Viability at 25 µM |

|---|---|---|---|

| This compound | MCF-7 | 15 | 30% |

| PC-3 | 20 | 40% | |

| MDA-MB-231 | 18 | 35% |

The data indicates that the compound exhibits significant cytotoxicity at micromolar concentrations. The IC50 values suggest that it is particularly effective against MCF-7 and MDA-MB-231 cells.

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of Hsp90 : Similar compounds have been shown to inhibit heat shock protein 90 (Hsp90), leading to the degradation of client proteins involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can result in cell cycle arrest at specific phases, contributing to its anti-proliferative effects.

Case Studies

A recent case study evaluated the effects of this compound in vivo using a xenograft model of breast cancer. The study found that administration of this compound resulted in significant tumor regression compared to control groups.

In Vivo Efficacy

Table 2: In Vivo Tumor Growth Inhibition

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition |

|---|---|---|---|

| Control | 150 | 600 | - |

| (Z)-N-(quinolin-8-yl)... | 150 | 300 | 50% |

The results demonstrate promising efficacy in reducing tumor size and suggest potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.